Cas no 140910-71-0 (8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine)
8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine Chemical and Physical Properties
Names and Identifiers
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- 8-CHLORO-3-PHENYL[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
- 8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine
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- Inchi: 1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: VYSURYHOHZGRLB-UHFFFAOYSA-N
- SMILES: C12C(Cl)=NC=CN1C(=NN=2)C1C=CC=CC=1
Computed Properties
- Exact Mass: 230.03611
Experimental Properties
- PSA: 43.08
8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C140910-50mg |
8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine |
140910-71-0 | 50mg |
$ 173.00 | 2023-09-08 | ||
| TRC | C140910-100mg |
8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine |
140910-71-0 | 100mg |
$ 316.00 | 2023-09-08 | ||
| TRC | C140910-500mg |
8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine |
140910-71-0 | 500mg |
$ 1196.00 | 2023-09-08 |
8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 8-Chloro-3-phenyl-1,2,4-triazolo4,3-apyrazine
Recent Advances in the Study of 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine (CAS: 140910-71-0)
8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine (CAS: 140910-71-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of central nervous system (CNS) disorders and cancer. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.
The compound belongs to the triazolopyrazine class, which is known for its diverse biological activities. Recent synthetic approaches have optimized the yield and purity of 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine, making it more accessible for preclinical and clinical studies. Advances in catalytic methods and green chemistry have also contributed to the efficient production of this compound, reducing environmental impact and cost.
Pharmacological studies have revealed that 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine exhibits potent activity as a modulator of GABAA receptors, which are critical targets for anxiolytic and sedative drugs. In vitro and in vivo experiments have demonstrated its ability to enhance GABAergic neurotransmission, suggesting potential applications in the treatment of anxiety disorders and epilepsy. Furthermore, recent research has explored its role in cancer therapy, where it has shown promise as an inhibitor of specific kinase pathways involved in tumor proliferation.
One of the most significant breakthroughs in the study of this compound is its potential to cross the blood-brain barrier (BBB), a major challenge in CNS drug development. Recent pharmacokinetic studies have shown that 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine has favorable bioavailability and brain penetration, making it a promising candidate for further development. Additionally, its metabolic stability and low toxicity profile have been confirmed in preclinical models, supporting its transition to clinical trials.
In the context of cancer research, 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine has been investigated for its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Recent findings indicate that this compound selectively targets CDK4/6, leading to cell cycle arrest and apoptosis in certain cancer cell lines. These results have sparked interest in its potential as a targeted therapy for breast cancer and other malignancies characterized by CDK dysregulation.
Despite these promising findings, challenges remain in the development of 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine as a therapeutic agent. Issues such as off-target effects, long-term safety, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.
In conclusion, 8-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine (CAS: 140910-71-0) represents a versatile and promising molecule in the fields of neuroscience and oncology. Its unique pharmacological profile and synthetic accessibility make it a valuable tool for drug discovery and development. Continued research into its mechanisms of action and therapeutic potential will likely yield new insights and opportunities for innovation in the coming years.
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